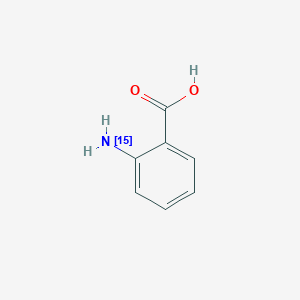

2-(15N)Azanylbenzoic acid

Vue d'ensemble

Description

2-(15N)Azanylbenzoic acid is a nitrogen-15 labeled derivative of anthranilic acid. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in areas such as organic synthesis, drug discovery, and molecular biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)Azanylbenzoic acid typically involves the introduction of a nitrogen-15 isotope into the anthranilic acid structure. One common method is the nitration of benzoic acid followed by reduction to form the corresponding amine. The nitrogen-15 isotope can be introduced during the reduction step using nitrogen-15 labeled reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity of the nitrogen-15 labeled product. The use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents is crucial in these processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(15N)Azanylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.

Major Products Formed

Oxidation: Nitrobenzoic acid or nitrosobenzoic acid.

Reduction: Benzyl alcohol or benzaldehyde.

Substitution: N-substituted amides or esters.

Applications De Recherche Scientifique

2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:

Chemistry: As a labeled compound in mechanistic studies and reaction tracking.

Biology: In metabolic studies to trace nitrogen pathways.

Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.

Industry: In the production of labeled compounds for quality control and process optimization.

Mécanisme D'action

The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Anthranilic acid: The non-labeled counterpart of 2-(15N)Azanylbenzoic acid.

2-Aminobenzoic acid: Another derivative with similar structural features but without isotopic labeling.

Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid core.

Uniqueness

The uniqueness of this compound lies in its nitrogen-15 labeling, which provides a valuable tool for tracing and studying nitrogen-containing compounds in complex systems. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research.

Activité Biologique

2-(15N)Azanylbenzoic acid, a nitrogen-15 labeled derivative of anthranilic acid, has garnered interest in various scientific fields due to its unique isotopic labeling. This compound allows for detailed studies in organic synthesis, drug discovery, and molecular biology. The incorporation of nitrogen-15 enables researchers to trace metabolic pathways and understand the biological mechanisms at play within living organisms.

This compound is characterized by its molecular formula and an InChI key of RWZYAGGXGHYGMB-VJJZLTLGSA-N. Its structure includes a carboxylic acid group and an amino group, making it a versatile compound for various chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H7N^{15}O2 |

| InChI Key | RWZYAGGXGHYGMB-VJJZLTLGSA-N |

| CAS Number | 108159-61-1 |

The biological activity of this compound primarily revolves around its role as a tracer in metabolic studies. The nitrogen-15 isotope allows for the tracking of nitrogen-containing compounds within biochemical pathways. This capability is crucial for understanding how nitrogen is utilized in various biological processes, including amino acid synthesis and protein metabolism.

1. Metabolic Studies

The incorporation of this compound into metabolic pathways enables researchers to study nitrogen metabolism in various organisms. For instance, it can be used to trace the incorporation of nitrogen into amino acids or nucleotides, providing insights into metabolic flux and regulation.

2. Drug Discovery

In drug discovery, this compound serves as a precursor for synthesizing nitrogen-15 labeled pharmaceuticals. The isotopic labeling aids in pharmacokinetic studies, allowing scientists to track the distribution and metabolism of drugs within biological systems.

3. Environmental Research

The compound can be utilized in environmental studies to trace nitrogen cycles in ecosystems. By understanding how nitrogen is transformed and utilized by different organisms, researchers can gain insights into ecosystem health and nutrient cycling.

Case Study 1: Nitrogen Tracing in Plants

A study investigated the use of this compound to trace nitrogen uptake in various plant species. The results showed significant differences in nitrogen assimilation rates among species, highlighting the compound's utility in ecological research.

Case Study 2: Drug Metabolism Studies

In pharmacology, a study used this compound to investigate the metabolic pathways of a new drug candidate. The findings revealed critical information about the drug's bioavailability and metabolic stability, guiding further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Anthranilic Acid | Non-labeled counterpart | Precursor for tryptophan synthesis |

| 2-Aminobenzoic Acid | Similar structure without isotopic labeling | Used in dye and pharmaceutical synthesis |

| Benzoic Acid Derivatives | Various substitutions on benzoic core | Wide range of applications |

The primary distinction lies in the nitrogen-15 labeling, which enhances its utility as a tracer in biological systems.

Propriétés

IUPAC Name |

2-(15N)azanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.